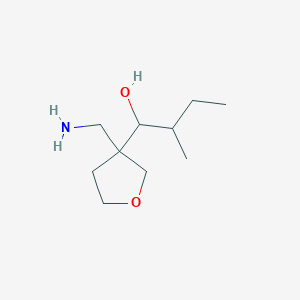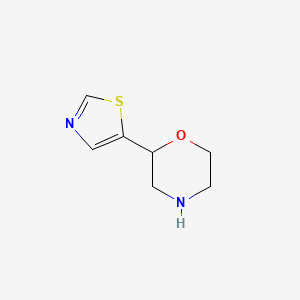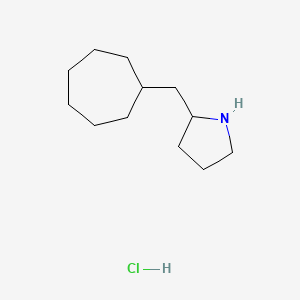
Ethyl 4-(3-aminophenyl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-aminophenyl)-4-oxobutanoate is an organic compound with the molecular formula C12H15NO3 It is a derivative of butanoic acid, featuring an ethyl ester group, a ketone group, and an aminophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-aminophenyl)-4-oxobutanoate typically involves the esterification of 4-(3-aminophenyl)-4-oxobutanoic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the synthesis might involve more efficient catalytic processes to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can be employed to produce this compound on a larger scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitro derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halides, which can then be substituted by nucleophiles.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-(3-aminophenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(3-aminophenyl)-4-oxobutanoate depends on its interaction with biological targets. The aminophenyl group can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The ketone group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Ethyl 4-(4-aminophenyl)-4-oxobutanoate: Similar structure but with the amino group in the para position.
Ethyl 4-(3-nitrophenyl)-4-oxobutanoate: Contains a nitro group instead of an amino group.
Ethyl 4-(3-hydroxyphenyl)-4-oxobutanoate: Contains a hydroxy group instead of an amino group.
Uniqueness: Ethyl 4-(3-aminophenyl)-4-oxobutanoate is unique due to the presence of the amino group in the meta position, which can influence its reactivity and interaction with biological targets differently compared to its para or ortho analogs. This positional difference can lead to variations in biological activity and chemical reactivity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
ethyl 4-(3-aminophenyl)-4-oxobutanoate |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7,13H2,1H3 |
Clave InChI |
ISBKMOZLACFJHB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(=O)C1=CC(=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


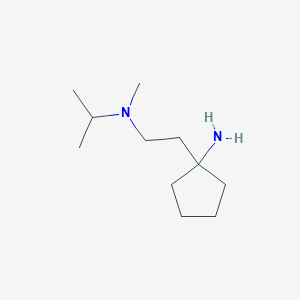
![2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B13563200.png)
![2-((7-(3-Bromophenyl)-2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)oxy)acetic acid](/img/structure/B13563205.png)
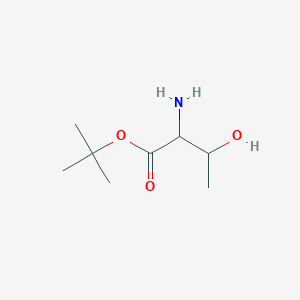
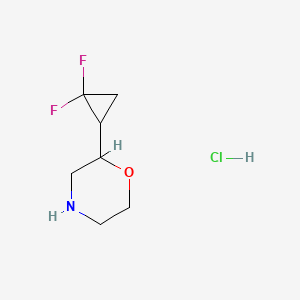
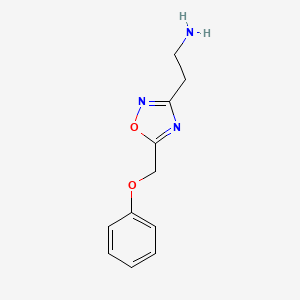
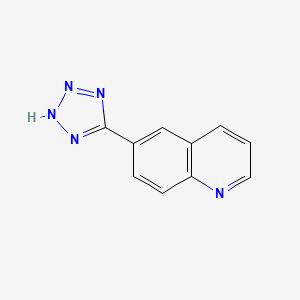
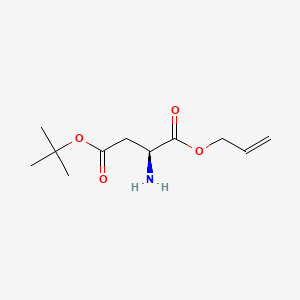
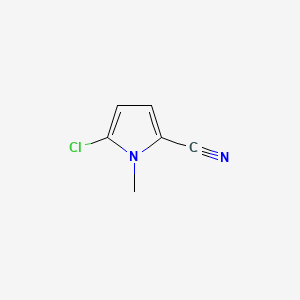
![1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine](/img/structure/B13563260.png)
![4-[6-Methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B13563272.png)
